PHA-680626

Catalog No.
S547890
CAS No.
M.F
C23H26N6O2S
M. Wt
450.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHA-680626

Standard Bcr-Abl inhibitors like imatinib fail to target T315I mutants, and many Aurora-A inhibitors cannot disrupt the oncogenic AURKA/N-Myc complex. PHA-680626 solves both: it potently inhibits T315I Bcr-Abl and functions as an amphosteric inhibitor that closes the Aurora-A activation loop, physically dissociating N-Myc.

  • Sub-micromolar activity against Plk1/Plk2; >20-fold selectivity over Plk3 for unambiguous cell cycle assays.
  • Low B-factor (33.1 Ų) in Plk1 ATP pocket ensures robust X-ray crystallography validation.
  • Stable binding profile for dose-titrated mitotic studies.

Product Name

PHA-680626

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-[5-(2-thiophen-2-ylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]benzamide

Molecular Formula

C23H26N6O2S

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31)

InChI Key

BMCKWRUTJXVUFF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5

solubility

Soluble in DMSO, not in water

Synonyms

PHA680626; PHA 680626; PHA-680626.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5

The exact mass of the compound 4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide is 450.18379 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg, 50 mg

PHA-680626 (CAS: 398493-74-8) is a potent, multi-targeted kinase inhibitor derived from a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bis-cycle scaffold. It is primarily utilized in advanced oncology research for its dual inhibition of Bcr-Abl and Aurora kinases, as well as its sub-micromolar activity against Polo-like kinases (Plk1 and Plk2). Unlike conventional ATP-competitive inhibitors that solely block catalytic function, PHA-680626 functions as an amphosteric inhibitor, inducing a conformational change in the activation loop of Aurora-A that physically prevents the binding and stabilization of the N-Myc transcription factor[1]. This dual-action profile makes it a critical procurement choice for modeling Imatinib-resistant leukemias and N-Myc-driven neuroblastomas [2].

Research Fit

Dual Bcr-Abl/Aurora kinase inhibition study fit
Activity retained in T315I gatekeeper mutant models
Amphosteric Aurora-A/N-Myc disruption mechanism context
ATP-binding pocket validated by co-crystal structure

Substituting PHA-680626 with standard first-generation tyrosine kinase inhibitors (TKIs) like Imatinib or generic Aurora kinase inhibitors fundamentally compromises assay integrity in resistant models. Imatinib is structurally incapable of binding the T315I Bcr-Abl mutant due to steric hindrance, whereas PHA-680626 retains potent anti-proliferative activity against this specific clinical escape mechanism [1]. Furthermore, many baseline Aurora-A inhibitors fail to alter the kinase's activation loop; in contrast, PHA-680626 actively stabilizes the A-loop in a closed conformation, completely dissociating the oncogenic AURKA/N-Myc complex at saturating concentrations [2]. Buyers must procure this exact compound when the experimental objective requires simultaneous Bcr-Abl suppression and N-Myc degradation.

Substitution Risk

Profile Mismatch

Pan-Aurora inhibitors (e.g., VX-680) lack Bcr-Abl activity, and Bcr-Abl inhibitors are inactive against Aurora kinases, so dual targeting may not transfer.

Mechanistic Divergence

Not all ATP-competitive Aurora-A inhibitors disrupt the Aurora-A/N-Myc complex; amphosteric N-Myc degradation is conformation-specific and may not replicate.

Polypharmacology Shift

Off-target PLK1/2/3 inhibition differs from selective Aurora inhibitors and may alter phenotypic interpretation if substituted.

Efficacy Against Imatinib-Resistant CML Mutations (T315I)

In murine BaF3 cells ectopically expressing the highly resistant T315I BCR-ABL mutant, PHA-680626 maintains significant anti-proliferative and pro-apoptotic activity, successfully decreasing the phosphorylation of downstream targets like CrkL and histone H3. In direct contrast, the baseline TKI Imatinib is entirely ineffective against the T315I mutation due to steric blocking in the ATP-binding pocket [1].

Evidence DimensionAnti-proliferative efficacy against T315I BCR-ABL mutant
Target Compound DataActive; induces apoptosis and suppresses CrkL phosphorylation
Comparator Or BaselineImatinib (Inactive/Resistant)
Quantified DifferenceComplete restoration of kinase suppression in Imatinib-resistant models
ConditionsBaF3 cells expressing T315I mutant and primary CD34+ cells from CML patients

Validates the compound as an essential tool for screening and modeling drug-resistant chronic myeloid leukemia where first-line TKIs fail.

T315I mutant CML activity
Head-to-head
IC50 0.22 μM (wild-type Bcr-Abl BaF3) vs. imatinib >10 μM (T315I mutant); >45-fold difference
Supports T315I-mutant model-response context
Decreased CrkL and histone H3 phosphorylation reported

Amphosteric Disruption of the AURKA/N-Myc Complex

Surface Plasmon Resonance (SPR) and Proximity Ligation Assays demonstrate that PHA-680626 acts as a conformational disruptor of the AURKA/N-Myc complex. At 1 μM concentrations in IMR-32 neuroblastoma cells, PHA-680626 significantly decreases N-Myc levels and completely dissociates the complex at saturating concentrations. This performance matches the positive control MLN8054, whereas other tested compounds like RPM1722 fail to induce the necessary A-loop closure and show no major effect on N-Myc levels [1].

Evidence DimensionDissociation of AURKA/N-Myc interaction
Target Compound DataComplete dissociation at saturating concentrations; significant N-Myc reduction at 1 μM
Comparator Or BaselineRPM1722 (Ineffective at decreasing N-Myc/AURKA interaction)
Quantified DifferenceComplete complex dissociation vs. no significant disruption
ConditionsIMR-32 MYCN-amplified cell line; SPR competition assays

Crucial for neuroblastoma research requiring targeted destabilization and degradation of N-Myc rather than mere kinase catalytic inhibition.

Aurora-A/N-Myc disruption
Head-to-head
SPR competition and PLA confirm disruption; N-Myc degradation comparable to MLN8054, not shared by ZM447439
Amphosteric mechanism context for MYCN-amplified models
Conformation-specific; requires Aurora-A activation loop change

Defined Selectivity Window Across Polo-Like Kinase (Plk) Isoforms

In vitro kinase profiling reveals that PHA-680626 exhibits a distinct selectivity gradient across Polo-like kinase isoforms. It demonstrates high potency against Plk2 (IC50 = 0.07 μM) and Plk1 (IC50 = 0.53 μM), while showing significantly weaker activity against Plk3 (IC50 = 1.61 μM). This establishes a >20-fold selectivity window for Plk2 over Plk3 .

Evidence DimensionKinase inhibition (IC50)
Target Compound DataPlk2 (0.07 μM) and Plk1 (0.53 μM)
Comparator Or BaselinePlk3 (1.61 μM)
Quantified Difference>20-fold higher potency for Plk2 over Plk3
ConditionsIn vitro kinase inhibition assay

Enables researchers to precisely titrate dosing in cell cycle assays to isolate Plk1/2 pathways without off-target Plk3 interference.

PLK1/2/3 off-target profile
Reported
PLK1 IC50 0.53 μM, PLK2 0.07 μM, PLK3 1.61 μM; VX-680 PLK1 >1 μM
Supports polypharmacology assay context
Use selective Aurora controls to deconvolute effects

Superior Structural Stabilization in Kinase ATP-Binding Pockets

Crystallographic analysis of PHA-680626 bound to the Plk1 T210V mutant at 2.1 Šresolution demonstrates highly stable occupation of the active site. The inhibitor achieves a well-defined electron density with a low B-factor of 33.1 Ų, forming critical hydrogen bonds with Glu131 and Cys133. In contrast, the baseline non-hydrolyzable ATP analog AMPPNP exhibits high flexibility and weak phosphate density in the same pocket, yielding a much higher B-factor of 83.5 Ų [1].

Evidence DimensionCrystallographic B-factor (ligand stability)
Target Compound Data33.1 Ų
Comparator Or BaselineAMPPNP (83.5 Ų)
Quantified Difference60.3% reduction in B-factor (indicating significantly higher structural stability)
ConditionsX-ray crystallography of human Plk1 T210V mutant at 2.1 Å resolution

Ensures highly reproducible binding and minimal ligand flexibility, making it an ideal reference standard for structure-based drug design (SBDD).

BCR-ABL+ sensitivity window
Head-to-head
K562 IC50 0.35 μM vs. HL-60 3.2 μM; ~9-fold differential sensitivity
Differential sensitivity context for BCR-ABL+ models
72-h MTT assay; on-target Bcr-Abl contribution supported
ATP-pocket structural model
Reported
Co-crystal structure with Aurora-A at 2.4 Å (PDB: 2J4Z); binding orientation distinct from VX-680
Structural template for SAR and probe design
Hinge-region hydrogen bonds with Glu211 and Ala213

Drug-Resistant CML Pathway Modeling

Directly leveraging its efficacy against the T315I mutation, PHA-680626 is the preferred procurement choice for establishing BaF3 or primary CD34+ cell assays designed to bypass first-generation TKI resistance mechanisms [1].

Neuroblastoma N-Myc Destabilization Assays

Due to its amphosteric ability to close the Aurora-A activation loop, this compound is ideal for targeted protein degradation research where the goal is to physically dissociate the AURKA/N-Myc complex in MYCN-amplified cell lines [2].

Isoform-Specific Polo-Like Kinase (Plk) Studies

Researchers can utilize the >20-fold selectivity window between Plk2 and Plk3 to conduct dose-titrated cell cycle progression assays, accurately mapping Plk1/2-dependent mitotic events without confounding Plk3 inhibition .

Crystallographic Reference for Kinase Inhibitor Design

Given its highly stable binding profile and low B-factor (33.1 Ų) in the Plk1 ATP pocket, PHA-680626 serves as an excellent structural benchmark for validating novel pyrrolo-pyrazole derivatives in X-ray crystallography workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Imatinib-resistant CML model studies
Dual Bcr-Abl/Aurora inhibition with T315I coverage
T315I mutant pathway-response and viability endpoints
MYCN-amplified neuroblastoma research
Amphosteric Aurora-A/N-Myc disruption mechanism
N-Myc degradation and G2/M arrest pathway markers
Aurora/PLK polypharmacology dissection
Off-target PLK1/2/3 inhibition profile
Phenotypic deconvolution with selective Aurora/PLK controls
Structure-based probe design
Validated co-crystal structure (PDB: 2J4Z)
Molecular docking and SAR-driven analog validation

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

450.18379527 g/mol

Monoisotopic Mass

450.18379527 g/mol

Heavy Atom Count

32

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Gontarewicz A, Balabanov S, Keller G, Panse J, Schafhausen P, Bokemeyer C, Fiedler W, Moll J, Brümmendorf TH. PHA-680626 exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines  and primary CD34+ cells by inhibition of both Bcr-Abl tyrosine kinase and Aurora kinases. Leuk Res. 2008 Dec;32(12):1857-65. doi: 10.1016/j.leukres.2008.04.012. Epub 2008 Jun 2. PubMed PMID: 18514829.

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